molecular formula C22H23N5O2 B2502396 6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097861-69-1

6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Katalognummer: B2502396
CAS-Nummer: 2097861-69-1
Molekulargewicht: 389.459
InChI-Schlüssel: MKURUWAKZOKGBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a sophisticated synthetic compound of significant interest in medicinal chemistry and early-stage drug discovery research. Its molecular architecture incorporates several pharmacologically relevant motifs, including a dihydropyridazin-3-one core, a piperidine scaffold, and a quinoxaline heterocycle. The piperidine moiety is a prevalent structural feature in numerous biologically active compounds and is known to contribute to molecular interaction with a variety of enzymatic targets and receptor systems . The incorporation of the quinoxaline group is particularly notable, as this nitrogen-containing heterocycle is frequently explored in the development of kinase inhibitors and other chemotherapeutic agents due to its ability to engage in key hydrogen bonding and π-π stacking interactions within enzyme active sites. The cyclopropyl group is a common feature in drug design used to fine-tune metabolic stability and physicochemical properties by introducing rigidity and effectively filling hydrophobic pockets in target proteins . Researchers are investigating this compound primarily as a key intermediate or a novel chemical probe for the development of targeted therapies, with potential application areas in oncology and neurology. Its mechanism of action is hypothesized to involve modulation of protein-protein interactions or enzyme activity, making it a valuable tool for probing complex biological pathways and identifying new therapeutic targets.

Eigenschaften

IUPAC Name

6-cyclopropyl-2-[[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c28-21-8-7-17(16-5-6-16)25-27(21)14-15-9-11-26(12-10-15)22(29)20-13-23-18-3-1-2-4-19(18)24-20/h1-4,7-8,13,15-16H,5-6,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKURUWAKZOKGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on available research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of the dihydropyridazinone core followed by the introduction of the quinoxaline and cyclopropyl groups. The structural formula can be represented as:

C19H22N4O\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}

This compound features a dihydropyridazinone backbone, which is known for various biological activities, enhanced by the presence of the quinoxaline moiety.

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. For instance, compounds similar to 6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one have been shown to induce cytotoxic effects in various cancer cell lines. A study evaluating related compounds reported IC50 values ranging from 8 to 31 μM against human leukemia cell lines (HL60, K562, U937) . These findings suggest that this compound may also possess similar anticancer activity.

The mechanism through which quinoxaline derivatives exert their biological effects often involves the inhibition of specific signaling pathways associated with cell proliferation and survival. For example, quinoxaline compounds have been noted to inhibit the PI3K/Akt signaling pathway, which plays a crucial role in cancer cell survival . Furthermore, they may induce apoptosis through the activation of caspases in cancer cells .

Other Biological Activities

In addition to anticancer properties, quinoxaline derivatives have shown promise in other therapeutic areas:

  • Antimicrobial Activity : Some studies have highlighted the antimicrobial potential of quinoxaline derivatives against various pathogens. For instance, certain derivatives demonstrated significant activity against Schistosoma mansoni, indicating potential use in treating parasitic infections .
  • Hypoglycemic Effects : Recent research has suggested that modifications in the quinoxaline structure can lead to compounds with hypoglycemic activity. These derivatives enhance glucose transport and improve insulin sensitivity by modulating GLUT4 and PPAR-γ expression in cellular models .

Case Studies

  • Cytotoxicity Against Leukemia : A study on related pyrroloquinoxaline derivatives indicated significant cytotoxicity against leukemia cell lines with IC50 values comparable to standard chemotherapeutic agents . This underscores the potential of related structures for further development.
  • Antimicrobial Efficacy : Another investigation into quinoxaline derivatives revealed promising results against bacterial strains and protozoa, suggesting a broad spectrum of antimicrobial activity .

Data Summary

Biological ActivityReferenceObserved EffectIC50 (μM)
Anticancer (Leukemia) Cytotoxicity in HL60, K562, U9378 - 31
Antimicrobial Activity against S. mansoniN/A
Hypoglycemic Improved GLUT4 expressionN/A

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Motifs

The pyridazin-3-one scaffold is a common feature in all compared compounds. This moiety is known for its hydrogen-bond acceptor properties and planar geometry, which facilitate interactions with biological targets such as enzymes or receptors. Variations in substituents at positions 2 and 6 significantly alter physicochemical and pharmacological profiles.

Substituent Analysis

a. Quinoxaline vs. Quinoline Derivatives

  • Quinoline Analog: 6-Cyclopropyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one (CAS 2309556-90-7, C22H22N4O2, MW 374.4) replaces quinoxaline with quinoline.

b. Piperidine Substituents

  • Imidazo[1,2-b]pyridazine Variant: 6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one (CAS 2097864-47-4, C19H22N6O, MW 350.4) substitutes quinoxaline with imidazopyridazine. This introduces additional hydrogen-bond donors/acceptors, which may improve solubility but increase molecular weight and polar surface area .
  • Chloropyridine Derivative: 2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one features a 3-chloropyridine group.

c. Alkyl and Heterocyclic Modifications

  • Isobutyl-Pyrazole Derivative : 2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (C17H25N5O, MW 315.4) replaces cyclopropyl with a pyrazole group. Pyrazole’s hydrogen-bonding capacity and smaller size may enhance solubility but reduce steric shielding compared to cyclopropyl .

Data Table: Structural and Molecular Comparison

Compound Name (CAS) Substituent at Piperidine Molecular Formula Molecular Weight Key Features
Target Compound Quinoxaline-2-carbonyl C22H22N4O2 374.4 High planarity, dual N atoms in quinoxaline
Quinoline Analog (2309556-90-7) Quinoline-2-carbonyl C22H22N4O2 374.4 Reduced π-π interactions vs. quinoxaline
Imidazopyridazine Variant (2097864-47-4) Imidazo[1,2-b]pyridazin-6-yl C19H22N6O 350.4 Increased H-bond capacity, higher PSA
Chloropyridine Derivative 3-Chloropyridin-4-yl Enhanced lipophilicity, Cl metabolic risk
Isobutyl-Pyrazole Derivative 2-Methylpropyl + pyrazole C17H25N5O 315.4 Improved solubility, reduced steric bulk

Research Implications

  • Quinoxaline vs. Quinoline: The target compound’s quinoxaline group likely offers superior binding in targets requiring electron-deficient aromatic systems, such as kinase ATP-binding pockets.
  • Cyclopropyl Advantage : The cyclopropyl group minimizes metabolic oxidation compared to linear alkyl chains (e.g., isopropyl in ’s compound) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.